Deoxamuscarine

Description

Properties

Molecular Formula |

C10H22NO+ |

|---|---|

Molecular Weight |

172.29 g/mol |

IUPAC Name |

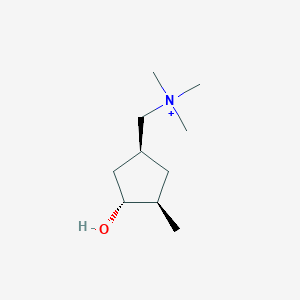

[(1S,3R,4R)-3-hydroxy-4-methylcyclopentyl]methyl-trimethylazanium |

InChI |

InChI=1S/C10H22NO/c1-8-5-9(6-10(8)12)7-11(2,3)4/h8-10,12H,5-7H2,1-4H3/q+1/t8-,9+,10-/m1/s1 |

InChI Key |

GZOFMJXUNQQSJT-KXUCPTDWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C[C@H]1O)C[N+](C)(C)C |

Canonical SMILES |

CC1CC(CC1O)C[N+](C)(C)C |

Synonyms |

deoxamuscarine desethermuscarine desethermuscarine iodide, (1alpha,3alpha,4alpha)-isomer desethermuscarine iodide, (1alpha,3alpha,4beta)-isomer desethermuscarine iodide, (1alpha,3beta,4alpha)-isomer desethermuscarine iodide, (1alpha,3beta,4alpha,(+-))-isomer desethermuscarine iodide, (1alpha,3beta,4beta)-isomer desethermuscarine, (1alpha,3alpha,4alpha)-isomer desethermuscarine, (1alpha,3alpha,4beta)-isomer desethermuscarine, (1alpha,3beta,4alpha)-(+-)-isomer desethermuscarine, (1alpha,3beta,4alpha)-isomer desethermuscarine, (1alpha,3beta,4beta)-isomer desethermuscarine, (1R-(1alpha,3beta,4alpha))-isomer desethermuscarine, (1S-(1alpha,3beta,4alpha))-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Key findings :

- This compound’s removal of the ether oxygen reduces affinity (pD₂ = 6.2 vs. 6.8 for muscarine) but minimally impacts efficacy (0.92 vs. 1.00) .

- Sulphur-containing analogs (e.g., sulphoxide) exhibit higher efficacy due to polarizability, despite weaker hydrogen bonds .

- Cyclohexane analogs of this compound (e.g., compounds 1–3) show altered SAR, with methyl group repositioning diminishing activity, suggesting steric constraints at mAChRs .

Receptor Subtype Selectivity

This compound demonstrates non-selective activation of M₂ and M₃ receptor subtypes. In contrast, analogs like compound 4 (epoxide-modified this compound) retain potency at these subtypes but exhibit reduced transduction efficiency, likely due to disrupted hydrogen bonding at the receptor’s "muscarinic subsite" .

Structural Analogues and Efficacy

- Hydroxyl group addition : Adding a second hydroxyl group (e.g., compounds 11–14 ) abolishes agonist activity, highlighting steric and electronic sensitivity at the receptor site .

Preparation Methods

Historical Context and Structural Features

Comparative Analysis of Muscarinic Agonist Synthesis

Functional Group Modifications

The muscarinic subsite exhibits tolerance for diverse substituents, as demonstrated by compound 4 . However, hydroxyl groups on the terminal methyl of nitrogen-bound carbons (e.g., compounds 11–14 ) abolish agonist activity, highlighting the sensitivity of the binding pocket to polar modifications. Such findings inform synthetic strategies, emphasizing the preservation of hydrophobic regions during preparation.

Receptor Subtype Selectivity

This compound derivatives show subtype-specific efficacy. For example:

-

M3 selectivity : Compound 4 acts as a full agonist at M3 receptors, attributed to its bicyclic epoxide structure.

-

M2/M4 inactivity : Bulky substituents (e.g., compound 12 ) eliminate activity at M1 and M4 receptors while retaining M2/M3 agonism.

These trends underscore the importance of steric and electronic tuning during synthesis.

Analytical and Purification Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for purifying this compound analogs. For instance, dexamethasone-TMS-enol-TMS derivatives (structurally distinct but methodologically relevant) are analyzed via GC-MS after derivatization with cyclohexane. Similar protocols likely apply to this compound, given its volatile intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Deoxamuscarine and its structural analogs in SAR studies?

- Methodological Guidance :

- Prioritize stereoselective synthesis to replicate the cyclopentane core with precise methyl and hydroxyl substitutions (e.g., cyclohexane analogs 1-3 in ).

- Use quaternization reactions (e.g., methiodide derivatives 4' and 5) to evaluate cationic headgroup interactions with cholinergic receptors .

- Validate purity via high-resolution NMR and mass spectrometry, ensuring alignment with IUPAC nomenclature standards .

Q. How is the structural elucidation of this compound achieved in modern pharmacological studies?

- Methodological Guidance :

- Employ X-ray crystallography to resolve stereochemical configurations critical for receptor binding.

- Supplement with 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents (e.g., C-7 methyl positioning) .

- Cross-reference spectral data with analogs (e.g., epoxidic compound 4 in ) to identify functional group influences .

Q. What in vitro assays are optimal for preliminary evaluation of this compound's muscarinic activity?

- Methodological Guidance :

- Use isolated tissue preparations (e.g., guinea pig ileum for M3, rat atria for M2) to quantify agonist/antagonist potency.

- Compare EC50/IC50 values against reference agonists (e.g., muscarine) and antagonists (e.g., atropine) .

- Include concentration-response curves with error bars to assess statistical significance .

Advanced Research Questions

Q. How do structural modifications (e.g., epoxidation, hydroxylation) impact this compound's receptor subtype selectivity?

- Methodological Guidance :

- Introduce substituents systematically (e.g., compound 4 in with an epoxidic function) and test across M1-M5 subtypes using radioligand binding assays.

- Analyze hydrogen-bonding interactions via molecular docking simulations (e.g., donor-acceptor patterns at the muscarinic subsite) .

- Note: Hydroxylation at terminal methyl positions (e.g., compounds 11-14 in ) abolishes activity, suggesting steric hindrance disrupts transduction .

Q. How can researchers resolve contradictions in this compound's potency across different experimental models?

- Methodological Guidance :

- Conduct meta-analyses of published EC50 values, categorizing by assay type (e.g., isolated tissues vs. transfected cell lines).

- Control for variables like tissue source, buffer composition, and receptor density .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and systematic biases .

Q. What in vivo models are most predictive for assessing this compound's therapeutic potential?

- Methodological Guidance :

- Prioritize transgenic rodent models overexpressing human M2/M3 subtypes to mimic disease states (e.g., bradycardia, smooth muscle disorders).

- Validate bioavailability via LC-MS/MS quantification of plasma and tissue concentrations .

- Include negative controls (e.g., saline) and reference drugs (e.g., pilocarpine) for comparative efficacy .

Q. How should researchers design studies to investigate this compound's stability under physiological conditions?

- Methodological Guidance :

- Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring to identify hydrolysis-prone regions (e.g., ester or epoxide groups).

- Cross-reference with physicochemical properties (logP, pKa) to predict in vivo behavior .

- Use deuterated solvents in stability-NMR assays to track degradation pathways .

Data Reporting & Analysis

Q. What are the best practices for reporting pharmacological data on this compound analogs?

- Methodological Guidance :

- Tabulate EC50/IC50 values with 95% confidence intervals and Hill slopes (see example below).

- Disclose all synthetic yields, purity metrics, and spectral accession codes (e.g., NMR shifts in Supplementary Materials) .

| Compound | Subtype (M2) EC50 (nM) | Subtype (M3) EC50 (nM) | Selectivity Ratio (M3/M2) |

|---|---|---|---|

| This compound | 12 ± 1.5 | 8 ± 0.9 | 0.67 |

| Analog 4 | 14 ± 2.1 | 9 ± 1.2 | 0.64 |

| Analog 11 | Inactive | Inactive | N/A |

| Data adapted from . |

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.